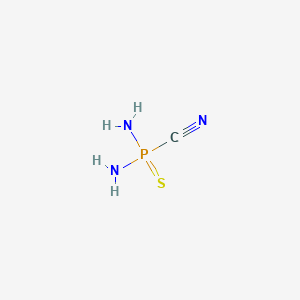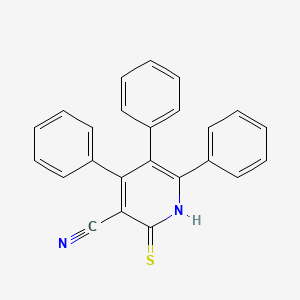![molecular formula C24H25O2P B14300668 (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane CAS No. 112793-46-1](/img/structure/B14300668.png)
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane is a chemical compound that features a phosphane group bonded to a phenyl ring, which is further substituted with an oxan-2-yl-oxy-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with a suitable oxan-2-yl-oxy-methyl substituted phenyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various reduced phosphine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphane group. This interaction can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenoxy)methylphenyl derivatives: These compounds share a similar phenyl substitution pattern but differ in the functional groups attached.
Diphenylphosphine derivatives: Compounds with different substituents on the phenyl rings.
Uniqueness
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane is unique due to the presence of the oxan-2-yl-oxy-methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
112793-46-1 |
|---|---|
Molecular Formula |
C24H25O2P |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[4-(oxan-2-yloxymethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H25O2P/c1-3-9-21(10-4-1)27(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-26-24-13-7-8-18-25-24/h1-6,9-12,14-17,24H,7-8,13,18-19H2 |
InChI Key |
ARYZXKHLCLQVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
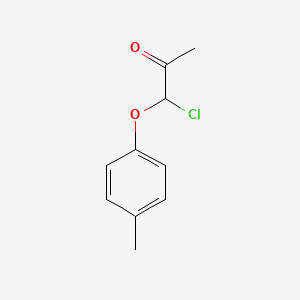
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)

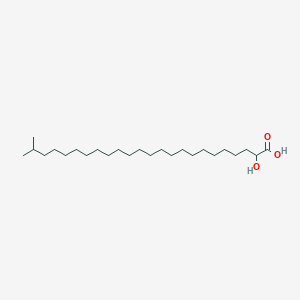
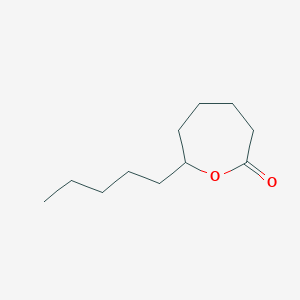
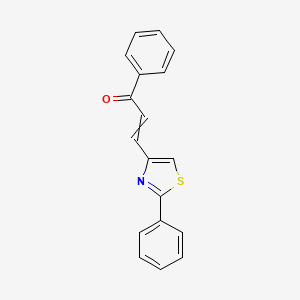
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
